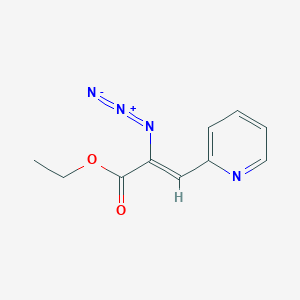
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester is a chemical compound with the molecular formula C10H10N4O2 and a molecular weight of 218.212 g/mol . This compound is characterized by the presence of an azido group and a pyridinyl group attached to the propenoic acid backbone. It is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-propenoic acid, 2-azido-3-(2-pyridinyl)-, and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated control systems for temperature and pressure, and purification techniques such as distillation and crystallization to obtain the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amines and other reduced products.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, methyl ester
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, propyl ester
- 2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, butyl ester
Uniqueness
2-Propenoic acid, 2-azido-3-(2-pyridinyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the azido group allows for versatile chemical modifications, while the pyridinyl group provides additional sites for interaction with biological targets .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl (Z)-2-azido-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)9(13-14-11)7-8-5-3-4-6-12-8/h3-7H,2H2,1H3/b9-7- |
InChI Key |
RGTWREOOVYIPNN-CLFYSBASSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=N1)/N=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















